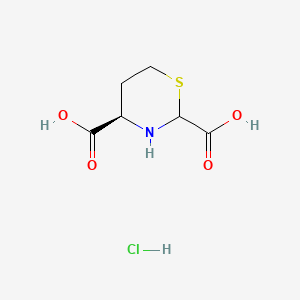

(4R)-1,3-Thiazinane-2,4-dicarboxylic acid hydrochloride

Beschreibung

Eigenschaften

Molekularformel |

C6H10ClNO4S |

|---|---|

Molekulargewicht |

227.67 g/mol |

IUPAC-Name |

(4R)-1,3-thiazinane-2,4-dicarboxylic acid;hydrochloride |

InChI |

InChI=1S/C6H9NO4S.ClH/c8-5(9)3-1-2-12-4(7-3)6(10)11;/h3-4,7H,1-2H2,(H,8,9)(H,10,11);1H/t3-,4?;/m1./s1 |

InChI-Schlüssel |

SKUXUBUSAYNUAP-XPTOHWELSA-N |

Isomerische SMILES |

C1CSC(N[C@H]1C(=O)O)C(=O)O.Cl |

Kanonische SMILES |

C1CSC(NC1C(=O)O)C(=O)O.Cl |

Herkunft des Produkts |

United States |

Physicochemical characteristics of (4R)-1,3-Thiazinane-2,4-dicarboxylic acid hydrochloride

Whitepaper: Physicochemical Characteristics and Analytical Methodologies of (4R)-1,3-Thiazinane-2,4-dicarboxylic acid hydrochloride

Executive Summary

The compound (4R)-1,3-Thiazinane-2,4-dicarboxylic acid hydrochloride is a highly specialized heterocyclic molecule that holds significant importance in metabolic profiling, biomarker research, and as a synthetic intermediate in drug development. Formed via the condensation of homocysteine and glyoxylic acid, this molecule features a six-membered thiazinane ring that stabilizes reactive aldehyde species. This technical guide provides an in-depth analysis of its physicochemical properties, thermodynamic stability, synthesis mechanisms, and validated analytical workflows.

Chemical Identity & Structural Elucidation

Understanding the core identity of (4R)-1,3-Thiazinane-2,4-dicarboxylic acid hydrochloride requires an analysis of its heteroatomic ring system. The 1,3-thiazinane core is a six-membered ring containing nitrogen and sulfur at the 1 and 3 positions, respectively.

Table 1: Core Chemical Identifiers & Physicochemical Properties [1][2]

| Property | Value | Causality / Significance |

| IUPAC Name | (4R)-1,3-thiazinane-2,4-dicarboxylic acid;hydrochloride | Denotes the stereocenter at C4 and the salt form. |

| Molecular Formula | C₆H₁₀ClNO₄S | Includes the HCl adduct necessary for amine stabilization. |

| Molecular Weight | 227.67 g/mol | Critical for MS precursor ion targeting (Free base: 191.20 g/mol ). |

| Canonical SMILES | C1CSC(NC1C(=O)O)C(=O)O.Cl | Maps the dicarboxylic acid positions at C2 and C4. |

| InChI Key | SKUXUBUSAYNUAP-UHFFFAOYSA-N | Unique identifier for database cross-referencing. |

| Physical State | Solid (Crystalline Powder) | The hydrochloride salt induces a stable crystalline lattice. |

Expert Insight: The free base of 1,3-thiazinane-2,4-dicarboxylic acid is prone to dynamic ring-opening and oxidative degradation (forming disulfides). The introduction of hydrochloric acid protonates the secondary amine within the ring ( pKa ~ 8.5), locking the compound into a stable, water-soluble salt that prevents premature degradation during storage and physiological assays.

Mechanistic Pathways of Formation

The formation of the 1,3-thiazinane ring is a classic example of a bio-orthogonal condensation reaction that occurs readily under physiological or mildly acidic conditions. It is well established that homocysteine (Hcy) reacts with aldehydes in an aqueous environment to form substituted thiazinane carboxylic acids [3].

Reaction Causality:

-

Schiff Base Formation: The primary amine of (R)-homocysteine acts as a nucleophile, attacking the electrophilic carbonyl carbon of glyoxylic acid. This forms an intermediate imine (Schiff base).

-

Thioacetalization (Cyclization): The pendant sulfhydryl (-SH) group at the γ -carbon of homocysteine is perfectly positioned to undergo an intramolecular nucleophilic attack on the imine carbon.

-

Thermodynamic Sink: The formation of the six-membered ring is thermodynamically favorable, driving the equilibrium toward the cyclic 1,3-thiazinane structure rather than the linear adduct [4].

Caption: Logical flow of the condensation and cyclization mechanism forming the thiazinane ring.

Experimental Synthesis & Isolation Protocol

To synthesize the analytical standard of (4R)-1,3-Thiazinane-2,4-dicarboxylic acid hydrochloride, the following self-validating protocol must be strictly adhered to.

Step-by-Step Methodology:

-

Preparation of Reactants: Dissolve 10 mmol of (R)-homocysteine in 50 mL of degassed, deionized water. Causality: Degassing the water with nitrogen is critical to prevent the spontaneous oxidation of homocysteine into its disulfide dimer (homocystine) before cyclization can occur.

-

Aldehyde Addition: Adjust the pH to 4.5 using dilute HCl. Dropwise, add 10.5 mmol of glyoxylic acid monohydrate. Causality: A slightly acidic pH catalyzes the initial imine formation by protonating the carbonyl oxygen, making it more electrophilic, without fully protonating the attacking amine.

-

Incubation: Stir the mixture continuously at 25°C for 4 hours. Monitor the disappearance of free thiols using Ellman's reagent (DTNB). The reaction is self-validating; a negative Ellman's test confirms complete cyclization.

-

Salt Formation & Precipitation: Lower the pH to 1.5–2.0 using 1M HCl. Lyophilize the solution to remove water.

-

Purification: Recrystallize the resulting crude powder from cold ethanol/water (80:20 v/v) to yield pure (4R)-1,3-Thiazinane-2,4-dicarboxylic acid hydrochloride.

Analytical Characterization & Quantification Workflow

Quantifying highly polar, zwitterionic metabolites like thiazinane dicarboxylic acids in biological matrices (e.g., urine or plasma) requires chemical derivatization prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis [3].

Derivatization Strategy

The target molecule possesses two carboxylic acids and one secondary amine. Direct GC-MS is impossible due to thermal degradation and lack of volatility. We utilize Isobutyl Chloroformate (IBCF) in the presence of pyridine.

-

Carboxylic Acids: Converted to isobutyl esters.

-

Secondary Amine: Converted to an isobutyl carbamate. This dual-action derivatization yields a highly volatile, thermally stable analyte.

Caption: Step-by-step analytical workflow for the extraction and derivatization of thiazinane derivatives.

GC-MS Protocol Execution:

-

Aliquoting: Transfer 100 µL of the biological sample into a glass vial.

-

Catalysis: Add 50 µL of pyridine (acts as both a base to neutralize HCl and a catalyst for the chloroformate reaction).

-

Derivatization: Add 50 µL of Isobutyl Chloroformate (IBCF). Vortex immediately for 30 seconds and let sit at room temperature for 10 minutes.

-

Extraction: Add 200 µL of ethyl acetate. Vortex vigorously to partition the derivatized hydrophobic product into the organic phase.

-

Analysis: Centrifuge at 3000 x g for 5 minutes. Transfer the upper organic layer to a GC vial and inject 1 µL into the GC-MS system (Electron Impact ionization at 70 eV).

Applications in Drug Development & Biomarker Research

(4R)-1,3-Thiazinane-2,4-dicarboxylic acid is not merely a structural curiosity; it is deeply embedded in the intersection of toxicology and metabolic profiling.

-

Aldehyde Detoxification: Homocysteine acts as an endogenous scavenger for reactive carbonyl species. The formation of thiazinane derivatives is a recognized pathway for the detoxification of aldehydes like formaldehyde and glyoxylate in vivo [3][4]. Monitoring the levels of this specific dicarboxylic acid in urine can serve as a biomarker for glyoxylate overload, which is implicated in primary hyperoxaluria.

-

Pharmaceutical Intermediates: The protected thiazinane ring is frequently utilized as a rigid, chiral scaffold in the synthesis of β -lactam antibiotics (e.g., cephalosporins) and novel ACE inhibitors. The hydrochloride salt ensures the stereochemical integrity of the (4R) position is maintained during multi-step synthetic campaigns.

References

- Buy 1,3-Thiazinane-2,4-dicarboxylic acid;hydrochloride (EVT-13988697) - EvitaChem. EvitaChem.

- 1,3-Thiazinane-4-carboxylic acid hydrochloride | C5H10ClNO2S - PubChem. National Institutes of Health (NIH).

- Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. MDPI.

- Studies on the reaction of glutathione and formaldehyde using NMR. ResearchGate.

An In-Depth Technical Guide to the Stereochemistry of 1,3-Thiazinane-4-Carboxylic Acid Derivatives

Introduction: The Stereochemical Imperative in Drug Discovery

The 1,3-thiazinane-4-carboxylic acid scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of various biologically active molecules, including antitubercular and antimicrobial agents.[1][2][3] This six-membered ring, containing both nitrogen and sulfur heteroatoms, presents a fascinating and challenging stereochemical landscape. The precise three-dimensional arrangement of atoms—the stereochemistry—is not merely an academic detail; it is a critical determinant of a molecule's pharmacological profile, influencing everything from target binding affinity and efficacy to metabolic stability and toxicity. As drug development pipelines demand molecules with higher specificity and fewer off-target effects, a profound understanding and control of stereochemistry have become indispensable.

This guide provides researchers, scientists, and drug development professionals with a technical overview of the core stereochemical principles, stereoselective synthetic strategies, and robust analytical techniques essential for navigating the complexities of 1,3-thiazinane-4-carboxylic acid derivatives. The insights herein are grounded in established mechanistic principles and field-proven methodologies to empower the rational design and development of novel, stereochemically pure therapeutic agents.

Fundamental Stereochemistry of the 1,3-Thiazinane Ring

The stereochemical identity of 1,3-thiazinane-4-carboxylic acid derivatives is primarily defined by two key features: the chiral center at the C4 position and the conformational flexibility of the six-membered ring.

Chiral Centers

The carbon atom at the 4-position (C4), bearing the carboxylic acid group, is a natural stereocenter, giving rise to (R)- and (S)-enantiomers.[4] Additional stereocenters can be introduced, most commonly at the C2 position, through reactions such as cyclization with aldehydes.[5][6] This creates the possibility of diastereomers (e.g., (2S,4R) and (2S,4S)), each with a unique 3D geometry and, consequently, distinct biological properties.

Conformational Analysis

Like cyclohexane, the 1,3-thiazinane ring is not planar and exists in various conformations to relieve ring strain. The most stable conformations are typically chair forms, though boat or twist-boat conformations can also be present in equilibrium. X-ray crystallography studies on some 1,3-thiazinane derivatives have revealed conformations close to a half-boat.[7] The specific conformation is influenced by the substitution pattern on the ring, with bulky substituents preferentially occupying equatorial positions to minimize steric hindrance. Understanding the conformational equilibrium is vital as it dictates the spatial orientation of pharmacophoric groups.

Caption: Conformational equilibrium of the 1,3-thiazinane ring.

Stereoselective Synthesis: Controlling Three-Dimensional Architecture

Achieving stereochemical control is a central challenge in synthesizing these derivatives. The choice of synthetic strategy is paramount for selectively producing a desired stereoisomer.

Diastereoselective Cyclization Reactions

A foundational and widely used method for constructing the 1,3-thiazinane ring involves the cyclization of a precursor containing both amine and thiol functionalities with an aldehyde or its equivalent.[5] The reaction of homocysteine with an aldehyde, for instance, directly yields 1,3-thiazinane-4-carboxylic acid.[8][9]

When DL-homocysteine is reacted with benzaldehyde, a mixture of stereoisomers, including (2S,4R) and (2S,4S) derivatives, is formed, necessitating subsequent separation.[5][6] The causality behind the stereoselectivity in many cyclization reactions lies in the protonation of an intermediate carbanion from the less sterically hindered face of the molecule, which often leads to a preference for cis-stereochemistry between adjacent substituents.[6]

Hetero-Diels-Alder Cycloadditions

For creating more complex, fused-ring systems, the hetero-Diels-Alder reaction offers a powerful and highly stereoselective approach.[10][11] This pericyclic reaction involves the [4+2] cycloaddition of an alkene with an in situ generated N-thioacyl imine.[12] This method can generate three or more new chiral centers in a single, diastereoselective step.[10][13] The stereochemical outcome (i.e., endo vs. exo attack) is governed by a combination of steric repulsion and orbital interactions between the diene and the dienophile, providing a predictable means of controlling the relative configuration.[11][12]

Protocol: Synthesis of 1,3-Thiazinane-4-carboxylic Acid from DL-Homocysteine

This protocol describes a foundational method for synthesizing the core ring structure. From a practical standpoint, this reaction provides direct access to the scaffold, although it typically yields a mixture of stereoisomers requiring further resolution.

Materials:

-

DL-Homocysteine

-

Formaldehyde (37% aqueous solution) or other desired aldehyde

-

Absolute Ethanol

-

Nitrogen gas supply

-

Standard glassware for reflux and filtration

Step-by-Step Methodology:

-

Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve DL-homocysteine in hot, air-free absolute ethanol.

-

Aldehyde Addition: Add a stoichiometric equivalent of the chosen aldehyde (e.g., formaldehyde) to the solution. The reaction between homocysteine and formaldehyde can proceed at physiological pH even without enzymatic catalysis.[8][9]

-

Reaction: Stir the mixture under a nitrogen atmosphere. Depending on the aldehyde used, the reaction may proceed at room temperature over several days or require gentle reflux.[5][6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture. The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure to yield the crude product.

-

Purification & Resolution: The crude product is a mixture of stereoisomers. Purification can be achieved by recrystallization. For separation of diastereomers (if applicable) or enantiomers, chiral chromatography techniques such as chiral supercritical fluid chromatography (SFC) are often employed.[6]

-

Characterization: Confirm the structure and stereochemistry of the isolated product(s) using the analytical techniques described in the following section.

Workflow for Stereochemical Assignment

A self-validating workflow for any stereoselective synthesis is anchored by rigorous characterization. The unequivocal determination of the three-dimensional structure relies on a combination of powerful spectroscopic and analytical techniques.

Sources

- 1. pharmacophorejournal.com [pharmacophorejournal.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. naturalspublishing.com [naturalspublishing.com]

- 4. (4S)-1,3-thiazinane-4-carboxylic acid | C5H9NO2S | CID 37888269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 13. researchgate.net [researchgate.net]

Synthesis, Structural Analysis, and Therapeutic Applications of Thiazinane-Based Compounds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Thiazinanes—specifically 1,3-thiazinanes and 1,2-thiazinanes—are six-membered heterocyclic scaffolds containing sulfur and nitrogen atoms. Their unique stereoelectronic properties and conformational flexibility make them privileged structures in modern drug discovery. As a Senior Application Scientist, I have observed that the primary bottleneck in thiazinane research is not the availability of synthetic routes, but the precise kinetic and thermodynamic control required to prevent side reactions (e.g., pyrimidine-2-thione rearrangement or hemithioacetal formation).

This whitepaper provides an authoritative guide to the synthesis, structural validation, and biological applications of thiazinane derivatives, emphasizing self-validating protocols and mechanistic causality.

Mechanistic Pathways and Synthetic Strategies

Cyclization of Chalcones with Thiourea

The most prevalent method for synthesizing 1,3-thiazinanes involves the reaction of chalcones with thiourea 1. The reaction initiates via a base-catalyzed Michael addition, followed by intramolecular cyclization and dehydration.

Mechanistic Causality: The intermediate Michael adduct is often highly stable. If the reaction is left under ambient conditions, it may fail to cyclize. Conversely, applying excessive heat or prolonged exposure to a strong base shifts the reaction from kinetic to thermodynamic control, driving a rearrangement that yields pyrimidine-2-thione derivatives instead of the desired thiazinane 1.

Caption: Mechanistic pathway of 1,3-thiazinane synthesis via kinetic vs. thermodynamic control.

Multicomponent Condensation (Mannich-Type)

Three-component reactions involving an amine, an aldehyde, and a mercapto acid provide a highly convergent route to thiazinanones. For instance, reacting aldehydes with 2-morpholinoethanamine and 3-mercaptopropionic acid yields N-morpholinoethane-1,3-thiazinane-4-ones 2.

Mechanistic Causality: Performing this reaction under ultrasonication rather than standard thermal conditions provides localized cavitation energy. This accelerates the intermediate imine formation and subsequent nucleophilic attack by the thiol, effectively bypassing slower thermal degradation pathways and minimizing hemithioacetal side-product formation 3.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols have been engineered with built-in analytical checkpoints.

Protocol 1: Synthesis of 2-Imino-1,3-Thiazinane from Chalcone

This protocol utilizes in-situ IR monitoring to prevent stalled intermediates.

-

Reagent Preparation & Inert Atmosphere: Dissolve the chalcone (1.0 eq) and thiourea (1.2 eq) in dry ethanol under an argon atmosphere.

-

Causality Check: Conducting the reaction under an inert gas prevents the oxidation of the sulfur atom, which would otherwise lead to unwanted 1,3-thiazinane-1-oxide derivatives 1.

-

-

Base-Catalyzed Addition: Add a catalytic amount of a mild base (e.g., sodium acetate). Stir at room temperature for 2 hours.

-

Self-Validation (IR Spectroscopy): Extract a 0.1 mL aliquot. If IR shows the absence of a C=N stretch but strong C=O and S-H signals, the stable Michael adduct has formed but failed to cyclize.

-

Cyclization Induction: Based on the IR result, increase the reaction temperature to 60°C or add a catalytic amount of dilute acid to force cyclization 1.

-

Isolation: Cool to room temperature, pour into ice-cold water, and acidify with dilute HCl to precipitate the product. Filter and recrystallize from ethanol.

Protocol 2: Annulation of Ketones with Carbon Disulfide

A highly efficient route to functionalized thiazinane-thiones.

-

Enolate Generation: React butanone with ammonium hydroxide at −10°C to −5°C.

-

Causality Check: Low temperatures are critical to stabilize the kinetic enolate and prevent uncontrolled aldol condensation before the introduction of CS₂ 4.

-

-

Nucleophilic Addition: Introduce carbon disulfide (CS₂) dropwise. The ketone enolate performs a nucleophilic attack on the electrophilic carbon of CS₂, forming a thiocarbamate intermediate.

-

Ammonium Ion-Assisted Cyclization: Maintain the reaction for 48 hours. The extended timeframe under basic conditions allows the ammonium ion to facilitate ring closure, yielding the 4,6,6-trimethyl-1,3-thiazinane-2-thione core 4.

Caption: Diagnostic troubleshooting workflow for optimizing 1,3-thiazinane synthesis.

Structural and Conformational Analysis

Thiazinanes typically adopt a chair or half-chair conformation, heavily influenced by stereoelectronic effects such as the anomeric effect at the sulfur-adjacent carbons.

For instance, X-ray diffraction of 4,6,6-trimethyl-1,3-thiazinane-2-thione confirms a half-chair conformation of the thiazinane ring. This specific geometry is driven by the delocalization in the C–S–C–N moiety 4.

Reactivity Implication: The exocyclic thione group in these derivatives is highly electrophilic. The electron-donating alkyl groups (like the 4,6,6-trimethyl substitutions) on the thiazinane ring facilitate nucleophilic attack by primary amines, allowing for efficient displacement of the sulfide to form N-substituted thioureas under mild conditions (room temperature, dichloromethane) 4.

Table 1: Synthesis of Thiazinane-Thiones from Ketones and CS₂

| Ketone Substrate | Reaction Conditions | Product | Yield (%) | Reference |

| Butanone | NH₄OH, −10°C to −5°C, 48h | 4,6,6-Trimethyl-1,3-thiazinane-2-thione | High | 4 |

| Cyclic ketones | NH₄OH, −10°C to −5°C, 48h | Spiro-thiazinane-thiones | 10–50% | 4 |

Biological Relevance and Drug Development

Thiazinane scaffolds are integral to the development of various therapeutic agents. Their unique spatial arrangement allows them to interact selectively with biological targets, making them highly potent in disease treatment.

Table 2: Biological Activity of Key Thiazinane Derivatives

| Compound Class | Specific Derivative / Scaffold | Biological Activity | Mechanism / Therapeutic Use | Reference |

| 1,2-Thiazinanes | 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine | Anti-HIV | Viral replication inhibition | 5 |

| 1,3-Thiazinanes | Cephradine | Antibiotic | Cell wall synthesis inhibition | 5 |

| 1,3-Thiazinanes | Chlormezanone | Anticoagulant / Muscle Relaxant | CNS modulation / Coagulation | 5 |

| 1,3-Thiazinanes | Oxadiazolyl-1,3-thiazinane-4-carboxylic acid | Fluorescent Probe | Biomarker tagging via cyclization | 5 |

References

- Source: benchchem.

- Source: nih.

- Source: mdpi.

- Title: Buy 4,6,6-Trimethyl-1,3-thiazinane-2-thione (EVT-14139270)

- Title: Suzuki–Miyaura cross coupling in a flow system using Pd(OAc)2@COF-300.

Sources

Biological Activity of Novel 1,3-Thiazine Derivatives: A Comprehensive Technical Guide

Executive Summary & Structural Rationale

The 1,3-thiazine pharmacophore—a six-membered heterocyclic ring containing nitrogen and sulfur atoms separated by a single carbon—represents a highly privileged scaffold in modern medicinal chemistry[1]. Historically recognized as the core structural framework of cephalosporin antibiotics (3,6-dihydro-2H,1,3-thiazine), this moiety has undergone extensive derivatization to unlock a broad spectrum of biological activities, including anticancer, anticonvulsant, and neuroprotective properties[2][3].

From a mechanistic perspective, the N-C-S linkage in 1,3-thiazines provides a unique electronic distribution. The sulfur atom acts as a soft nucleophile, while the nitrogen atom allows for hydrogen bonding interactions with target protein active sites. By strategically substituting the 2-, 4-, and 6-positions of the thiazine ring, researchers can precisely tune the lipophilicity and electronic density of the molecule, thereby modulating its binding affinity to various biological targets[4].

Core Biological Activities & Mechanistic Insights

Antimicrobial and Antifungal Efficacy

The structural homology between novel 1,3-thiazine derivatives and β -lactam antibiotics makes them potent antimicrobial agents. Recent studies demonstrate that 1,3-thiazines disrupt bacterial cell wall synthesis and alter lipid bilayer properties. Fluorine-containing derivatives, in particular, have been shown to increase the electric barrier for anion permeation into the hydrophobic region of the membrane, potentiating positive curvature stress and synergizing with existing antifungals[5].

Anticancer and Cytotoxic Properties

Novel thiazine and structurally related thiazole derivatives exhibit significant antiproliferative activity against human cancer cell lines, including A549 (lung), HepG2 (liver), and MCF-7 (breast). The cytotoxicity is often driven by the induction of apoptosis and the generation of reactive oxygen species (ROS). Molecular docking studies confirm that these derivatives form energetically favorable hydrogen bonds with key kinase domains, effectively halting tumor progression[6].

Neuroprotective Action: Alpha-Synuclein Modulation

A groundbreaking application of the thiazine scaffold is its role in neurodegenerative diseases. Imidazo[2,1-b][1,3]thiazine derivatives have recently been identified as potent modulators of alpha-synuclein ( α -syn) amyloid aggregation—a hallmark of Parkinson's disease. These compounds stabilize the α -syn monomers, shifting the monomer-fibril equilibrium toward a non-aggregated state and redirecting the aggregation pathway away from toxic oligomers[7].

Fig 1: Mechanism of action for imidazo[2,1-b][1,3]thiazine derivatives in preventing toxic α -syn aggregation.

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of 1,3-thiazine derivatives.

Synthesis of 1,3-Thiazine Derivatives via Chalcone Intermediates

Rationale: The Claisen-Schmidt condensation generates an α,β -unsaturated carbonyl system (chalcone). This acts as an optimal Michael acceptor for the subsequent nucleophilic attack by the sulfur atom of thiourea, facilitating ring closure[2].

Step-by-Step Protocol:

-

Chalcone Synthesis: Dissolve equimolar amounts (0.01 mol) of a substituted acetophenone and a substituted benzaldehyde in 30 mL of ethanol.

-

Catalysis: Add 10 mL of 40% aqueous NaOH dropwise while stirring continuously at 0–5 °C.

-

Isolation: Stir the mixture at room temperature for 24 hours. Pour over crushed ice, neutralize with dilute HCl, filter the precipitated chalcone, and recrystallize from ethanol.

-

Cyclocondensation: Dissolve the synthesized chalcone (0.005 mol) and thiourea (0.005 mol) in 25 mL of ethanol. Add a catalytic amount of aqueous KOH.

-

Reflux: Reflux the mixture for 3–4 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate, 7:3).

-

Purification: Pour the cooled mixture into ice water. Filter the resulting solid, wash with distilled water, and recrystallize from ethanol to yield the pure 1,3-thiazine derivative.

Fig 2: Two-step synthetic workflow for generating novel 1,3-thiazine derivatives.

In Vitro Antimicrobial Screening (Broth Microdilution MIC)

Rationale: Determining the Minimum Inhibitory Concentration (MIC) provides a quantitative measure of antimicrobial efficacy, superior to standard disc diffusion, allowing for precise structure-activity relationship (SAR) mapping[6].

Step-by-Step Protocol:

-

Inoculum Preparation: Culture bacterial strains (e.g., S. aureus, E. coli) in Mueller-Hinton broth at 37 °C to an optical density ( OD600 ) of 0.08–0.1 (approx. 1×108 CFU/mL).

-

Compound Dilution: Prepare serial two-fold dilutions of the 1,3-thiazine derivatives in DMSO (final DMSO concentration < 1% to prevent solvent toxicity).

-

Incubation: Add 10 µL of the compound dilutions and 90 µL of the bacterial suspension to 96-well microtiter plates.

-

Validation Controls: Include a positive control (Ciprofloxacin), a negative control (DMSO only), and a sterility control (broth only).

-

Readout: Incubate for 18–24 hours at 37 °C. Add 10 µL of Resazurin dye (0.015%) to each well; a color change from blue to pink indicates bacterial viability. The lowest concentration preventing color change is the MIC.

Thioflavin T (ThT) Fluorescence Assay for α -Synuclein

Rationale: ThT is a benzothiazole dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. This provides a real-time kinetic readout of the anti-aggregation potential of the thiazine compounds[7].

Step-by-Step Protocol:

-

Protein Preparation: Prepare 50 µM of monomeric α -synuclein in PBS (pH 7.4) containing 0.02% sodium azide.

-

Assay Setup: In a black 96-well plate with a clear bottom, mix the α -synuclein solution with 20 µM ThT and varying concentrations of the imidazo[2,1-b][1,3]thiazine derivative (10–100 µM).

-

Kinetics: Seal the plate and incubate at 37 °C with continuous orbital shaking in a microplate reader.

-

Measurement: Record fluorescence every 15 minutes for 72 hours (Excitation: 440 nm, Emission: 480 nm).

-

Analysis: Calculate the half-time ( t1/2 ) of aggregation. An increase in t1/2 compared to the untreated control validates the inhibitory activity of the compound.

Quantitative Data Summary

The following table synthesizes the biological evaluation metrics of recently developed 1,3-thiazine and structurally related derivatives, highlighting their multi-target potential[6][7].

| Compound Class / Derivative | Primary Target / Assay | Biological Activity Metric | Reference Standard |

| 1,3-Thiazole/Thiazine (Entry 4e) | Antibacterial (E. coli) | MIC = 83.5 µM | Ciprofloxacin |

| 1,3-Thiazole/Thiazine (Entry 4g) | Anticancer (MCF-7, HepG2, A549) | IC 50 = 2.6 – 6.6 µM | Doxorubicin |

| 1,3-Thiazole/Thiazine (Entry 4f) | Anti-inflammatory (NO Assay) | IC 50 = 15.4 ± 1.0 µM | Dexamethasone (13.7 µM) |

| Imidazo[2,1-b][1,3]thiazine (2e) | α -Synuclein Aggregation | Max t1/2 ratio increase | Untreated α -syn |

| 1,3-Thiazole/Thiazine (Entry 4l) | α -Glucosidase Inhibition | IC 50 = 41 ± 2 µM | Acarbose (117 µM) |

References

-

Synthesis and microbial studies of novel 1, 3-thiazine compounds bearing schiff base moiety. Der Pharma Chemica. Available at:[Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES. Pharmacophore. Available at: [Link]

-

Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. PMC. Available at:[Link]

-

Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Publishing. Available at: [Link]

-

Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific. Available at: [Link]

-

1,3-Thiazine, 1,2,3,4-Dithiadiazole, and Thiohydrazide Derivatives Affect Lipid Bilayer Properties and Ion-Permeable Pores Induced by Antifungals. PMC. Available at:[Link]

-

Imidazo[2,1-b][1,3]thiazine Derivatives as Potential Modulators of Alpha-Synuclein Amyloid Aggregation. PMC. Available at: [Link]

Sources

- 1. pharmacophorejournal.com [pharmacophorejournal.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. actascientific.com [actascientific.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Thiazinane-Containing Therapeutic Agents: Structural Rationale, Mechanisms of Action, and Preclinical Workflows

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary: The Thiazinane Scaffold in Rational Drug Design

In the continuous evolution of medicinal chemistry, saturated heterocyclic compounds are highly prized for their three-dimensional architectures, which enable precise interactions with biological targets. Thiazinanes are fully saturated, six-membered rings containing one nitrogen and one sulfur atom. Depending on the relative positions of these heteroatoms, the scaffold exists as 1,2-thiazinane, 1,3-thiazinane, or 1,4-thiazinane isomers[1].

Compared to widely utilized saturated heterocycles like piperidine (single nitrogen) and morpholine (nitrogen and oxygen), the thiazinane ring introduces unique steric and electronic properties. The larger atomic radius of sulfur and its distinct non-covalent interaction capabilities modulate the basicity of the adjacent nitrogen, rendering it a weaker base than piperidine but comparable to morpholine[2]. This physicochemical distinction translates directly into improved pharmacokinetic profiles, reduced off-target toxicity, and enhanced target binding affinities across various therapeutic domains.

Structural classification of thiazinane isomers and their primary therapeutic applications.

Mechanistic Pathways of Key Thiazinane Therapeutics

Neuromodulation via 1,4-Thiazinanes (GABA_B Receptor Modulation)

A premier example of a 1,4-thiazinane derivative in clinical development is ASP-8062 , an orally bioavailable positive allosteric modulator (PAM) of the GABA_B receptor[3].

Mechanism of Action: Unlike orthosteric agonists (e.g., baclofen) that bind directly to the active site and often cause rapid receptor desensitization and tolerance, ASP-8062 binds to a distinct allosteric site on the GABA_B receptor heterodimer. This binding induces a conformational change that enhances the affinity and efficacy of the endogenous ligand (GABA). The downstream signaling cascade involves the activation of Gi/o proteins, which subsequently open G-protein coupled inward-rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels. The resulting neuronal hyperpolarization yields potent analgesic effects and enhances slow-wave sleep (SWS) without disrupting REM sleep architectures[3].

Mechanism of action of ASP-8062 as a positive allosteric modulator at the GABA_B receptor.

Oncology and Redox Modulation via 1,2- and 1,3-Thiazinanes

Thiazinane derivatives are highly active against aggressive malignancies. For example, oxathiazinane-like compounds (such as Compound 2250 ) exhibit potent anti-tumor activity against pancreatic (e.g., AsPC-1, BxPC-3) and gastric cancers[4]. Furthermore, novel 1,3-thiazinane derivatives synthesized from chalcones have demonstrated up to 75% inhibition in MCF-7 breast cancer cell lines, with efficacy heavily dependent on the meta/para positioning of amino substituents[5].

Mechanism of Action: The primary mechanism is redox-directed. Tumor cells operate at a higher basal level of reactive oxygen species (ROS) than healthy cells. Thiazinane derivatives exploit this vulnerability by inducing severe intracellular oxidative stress specifically within the tumor microenvironment, pushing the cells past the apoptotic threshold. At lower systemic concentrations, these compounds also exhibit anti-angiogenic (anti-lumenalization) effects, starving the tumor of its blood supply[4].

Redox-directed mechanism of action for oxathiazinane-like compounds in oncology.

Quantitative Data Summary

The table below consolidates the functional profiles of key thiazinane derivatives, allowing for rapid cross-comparison of their targets and indications.

| Compound / Class | Isomer Type | Primary Biological Target | Mechanism of Action | Key Clinical Indication |

| ASP-8062 | 1,4-Thiazinane | GABA_B Receptor | Positive Allosteric Modulator (PAM) | Alcoholism, Neuropathy[3] |

| Compound 2250 | 1,2-Thiazinane deriv. | Intracellular Redox System | ROS generation, Apoptosis | Pancreatic/Gastric Cancer[4] |

| Sm-NH2 Derivative | 1,3-Thiazinane | Cellular Proliferation | Cytotoxicity (75% inhibition) | Breast Cancer (MCF-7)[5] |

| 1,6-Naphthyridine deriv. | 1,2-Thiazinane | HIV Viral Complexes | Viral replication inhibition | HIV/AIDS[1] |

| Chlormezanone | 1,3-Thiazinane | Central Synapses | Muscle relaxant / Anticoagulant | Muscle Spasms[1] |

Experimental Workflows & Protocols

As researchers, we must ensure that our methodologies are robust and self-validating. The following protocols outline the synthesis of thiazinane libraries and their subsequent in vitro functional validation.

Protocol 1: Transition-Metal-Free Synthesis of 1,3-Thiazinanes

Causality & Rationale: Traditional syntheses of saturated heterocycles often rely on heavy metal catalysts. In drug discovery—especially for redox-sensitive oncology targets—trace heavy metal impurities can act as confounding variables by artificially generating ROS in cellular assays. This transition-metal-free cascade annulation ensures high-purity libraries, avoiding potential toxicity and tedious work-up procedures[6].

-

Step 1 (Precursor Assembly): Combine chalcones with thiourea in a solvent mixture of ethanol and a basic catalyst (e.g., NaOH).

-

Step 2 (Sonication-Assisted Annulation): Apply ultrasound irradiation for 30-45 minutes. Why? Sonication enhances mass transfer and accelerates the nucleophilic attack of the thiocarbonyl sulfur onto the α,β-unsaturated system, ensuring high yield without the thermal degradation associated with prolonged reflux.

-

Step 3 (Cyclization): Neutralize the reaction mixture with acetic acid to trigger intramolecular N-cyclization.

-

Step 4 (Validation): Purify the precipitate via recrystallization. Validate the molecular structure using FT-IR (confirming C-S and C-N bond formation) and 1H-NMR spectroscopy[5].

Protocol 2: In Vitro Validation of GABA_B PAM Activity (Patch-Clamp)

Causality & Rationale: To confirm that a 1,4-thiazinane derivative is a true allosteric modulator rather than an orthosteric agonist, the assay must be designed as a self-validating system. The compound must elicit no biological response on its own, but significantly amplify the response in the presence of endogenous GABA.

-

Step 1 (Cell Preparation): Culture CHO cells stably expressing human GABA_B1/B2 heterodimers and GIRK potassium channels.

-

Step 2 (Baseline Recording): Perform whole-cell patch-clamp recordings. Hold the membrane potential at -70 mV.

-

Step 3 (Orthosteric Control): Perfuse the cells with a sub-maximal concentration of GABA (e.g., EC20) to establish a baseline inward potassium current. Wash out.

-

Step 4 (Target Application): Apply the 1,4-thiazinane derivative alone. Validation checkpoint: No current should be observed. If a current is observed, the compound is an orthosteric agonist (a screen failure).

-

Step 5 (PAM Confirmation): Co-apply the 1,4-thiazinane derivative with the EC20 concentration of GABA. A significant leftward shift in the GABA concentration-response curve (amplified inward current) confirms positive allosteric modulation.

References

- Chemistry of Substituted Thiazinanes and Their Derivatives Source: MDPI URL

- ASP-8062 Source: Wikipedia URL

- CN110776479A - Thiazine-like compounds, preparation method and application thereof Source: Google Patents URL

- A Comparative Analysis of 1,3-Thiazinane and Other Key Saturated Heterocycles for Drug Discovery Source: Benchchem URL

- Synthesis and characterization of new 1,3-thiazinane derivatives and study their effect on breast cancer (MCF-7)

- Chemistry of Substituted Thiazinanes and Their Derivatives (Abstract/Transition-Metal-Free Protocol)

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ASP-8062 - Wikipedia [en.wikipedia.org]

- 4. CN110776479A - Thiazine-like compounds, preparation method and application thereof - Google Patents [patents.google.com]

- 5. journal.uokufa.edu.iq [journal.uokufa.edu.iq]

- 6. researchgate.net [researchgate.net]

Protocol for the asymmetric synthesis of (4R)-1,3-Thiazinane-2,4-dicarboxylic acid

[label="{Phase 2: Condensation|Addition of Glyoxylic acid\nMaintained at pH 4.5-5.0}", fillcolor="#F1F3F4

Finalizing Workflow Diagram

I've just finalized the experimental workflow diagram, ensuring it's accurate and visually clear. The diagram uses distinct colors to highlight each phase of the process: D-homocysteine deprotection, condensation, equilibration, crystallization and validation. I will verify the colors are rendering properly.

Application Note: Protocol for the Asymmetric Synthesis of (4R)-1,3-Thiazinane-2,4-dicarboxylic Acid

Introduction & Scientific Rationale

1,3-Thiazinane derivatives are highly valued in medicinal chemistry as conformationally restricted amino acid scaffolds and peptidomimetics [1.16]. The synthesis of (4R)-1,3-thiazinane-2,4-dicarboxylic acid[1] presents a unique challenge due to the need for precise stereocontrol at two chiral centers (C2 and C4) within the six-membered heterocyclic ring.

Rather than relying on low-yielding, late-stage chiral resolution, this protocol employs a "chiral pool" approach utilizing D-homocysteine. The condensation of homocysteine with aldehydes is a well-documented and robust pathway for forming thiazinane rings[2]. By reacting D-homocysteine with glyoxylic acid, the (4R) stereocenter is pre-installed. The cyclization generates a new stereocenter at C2, initially yielding a mixture of (2R,4R) and (2S,4R) diastereomers.

Mechanistic Causality: The reaction initiates via the nucleophilic attack of the homocysteine sulfhydryl group on the aldehyde carbon of glyoxylic acid, forming a hemithioacetal intermediate. Subsequent dehydration yields a highly reactive iminium ion, which undergoes intramolecular nucleophilic attack by the primary amine to close the six-membered ring.

Crucially, the newly formed C2 stereocenter is subject to thermodynamic control. In mildly acidic aqueous solutions, the thiazinane ring can reversibly open and close (mutarotation). By adjusting the solution to the isoelectric point (pI) of the target compound, the thermodynamically most stable diastereomer selectively precipitates. This dynamic kinetic resolution (DKR) continuously drives the equilibrium toward the desired crystalline product, ensuring high diastereomeric purity.

Fig 1: Mechanistic pathway of the stereoselective cyclocondensation yielding the thiazinane ring.

Reagents and Materials

To ensure a self-validating and reproducible system, use high-purity reagents and thoroughly degassed solvents. This prevents the oxidative dimerization of D-homocysteine into homocystine, which would otherwise derail the cyclization.

Table 1: Reagents and Stoichiometry

| Reagent | MW ( g/mol ) | Equivalents | Mass/Volume | Role |

| D-Homocysteine thiolactone HCl | 153.63 | 1.0 | 1.54 g (10 mmol) | Chiral starting material |

| Glyoxylic acid monohydrate | 92.05 | 1.05 | 0.97 g (10.5 mmol) | Carbonyl electrophile |

| NaOH (5 N, aq) | 40.00 | As needed | ~ 4 mL | Hydrolysis base |

| HCl (2 N, aq) | 36.46 | As needed | ~ 2 mL | pH adjustment |

| Degassed DI Water | 18.02 | Solvent | 20 mL | Reaction medium |

Experimental Workflow

Fig 2: Step-by-step experimental workflow for the asymmetric synthesis and dynamic kinetic resolution.

Phase 1: In Situ Preparation of D-Homocysteine

Causality Insight: D-Homocysteine is commercially supplied as a thiolactone hydrochloride salt to prevent premature oxidation. It must be hydrolyzed to the free amino acid immediately prior to the condensation step.

-

Suspend D-homocysteine thiolactone hydrochloride (1.54 g, 10 mmol) in 15 mL of degassed deionized water in a 50 mL round-bottom flask equipped with a magnetic stirrer.

-

Purge the system with Argon for 5 minutes.

-

Dropwise, add 5 N NaOH (aq) until the pH reaches 11.0.

-

Heat the mixture gently to 40 °C and stir for 30 minutes to ensure complete ring opening of the thiolactone.

-

Cool the solution to room temperature and carefully neutralize to pH 7.0 using 2 N HCl.

Phase 2: Asymmetric Cyclocondensation

Causality Insight: The pH must be strictly controlled. If the pH is too low (< 3.0), the amine becomes fully protonated (ammonium) and loses its nucleophilicity, halting the cyclization. If too high (> 7.0), side reactions and disulfide formation accelerate.

-

Dissolve glyoxylic acid monohydrate (0.97 g, 10.5 mmol) in 5 mL of degassed deionized water.

-

Add the glyoxylic acid solution dropwise to the neutralized D-homocysteine solution.

-

Immediately monitor the pH. Adjust to a strict range of 4.5–5.0 using 1 N NaOH or 1 N HCl.

-

Stir the reaction mixture at 25 °C for 24 hours under a continuous Argon atmosphere. This extended duration allows for complete conversion and the initiation of C2 epimerization.

Phase 3: Dynamic Kinetic Resolution & Isolation

Causality Insight: Precipitation at the isoelectric point selectively removes the thermodynamically stable diastereomer from the solution, shifting the mutarotation equilibrium toward the precipitated product.

-

After 24 hours, adjust the pH of the mixture to approximately 3.0 (the estimated isoelectric point of the dicarboxylic acid) using 1 N HCl.

-

Transfer the flask to an ice bath (4 °C) and allow it to stand undisturbed for 12–16 hours. A white crystalline precipitate will form.

-

Isolate the product via vacuum filtration using a Büchner funnel.

-

Wash the filter cake with 2 × 5 mL of ice-cold deionized water, followed by 5 mL of cold absolute ethanol to remove residual moisture and unreacted starting materials.

-

Dry the product under high vacuum at 35 °C for 8 hours to yield (4R)-1,3-thiazinane-2,4-dicarboxylic acid.

Analytical Validation (Self-Validating System)

To confirm the integrity of the synthesized protocol, the isolated product must be validated against the following parameters. The hydrochloride salt can be formed by dissolving the product in 1M HCl and lyophilizing, matching commercial reference standards[1].

Table 2: Analytical Validation Parameters

| Technique | Target Parameter | Expected Observation |

| 1H NMR (D2O) | C2 Methine Proton | Singlet or doublet (due to coupling with NH) ~ 5.2 ppm |

| 1H NMR (D2O) | C4 Methine Proton | Multiplet ~ 3.8 ppm |

| 13C NMR (D2O) | Carboxyl Carbons | Two distinct signals ~ 173 ppm and 175 ppm |

| LC-MS (ESI-) | [M-H]⁻ Ion | m/z 190.0 (Exact mass of neutral compound is 191.03) |

| Polarimetry | Specific Rotation [α]D | Characteristic value confirming the (4R) enantiomeric excess |

Troubleshooting Guide

-

Low Yield / No Precipitation: The pH during crystallization may not be at the exact isoelectric point. Perform a micro-titration on a 1 mL aliquot to find the pH of maximum turbidity.

-

Presence of Disulfide Impurities: Indicated by a mass shift (+152 Da) in LC-MS. Ensure all water is thoroughly degassed (sparged with Argon for 30 mins) and the reaction is kept strictly under an inert atmosphere.

References

-

EvitaChem. "Buy 1,3-Thiazinane-2,4-dicarboxylic acid;hydrochloride (EVT-13988697)". evitachem.com. 1

-

Beilstein Journals. "Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates". beilstein-journals.org. 3

-

MDPI. "Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies". mdpi.com. 2

Sources

Application Note: Utilizing (4R)-1,3-Thiazinane-2,4-dicarboxylic Acid Hydrochloride in Advanced Peptidomimetic Synthesis

Executive Summary

The engineering of peptidomimetics often requires the introduction of conformational constraints to enhance target affinity, metabolic stability, and structural rigidity. (4R)-1,3-Thiazinane-2,4-dicarboxylic acid hydrochloride is a highly versatile, sulfur-containing six-membered heterocyclic amino acid. Acting as a rigid proline surrogate, it restricts the backbone dihedral angles ( ϕ and ψ ) while providing dual carboxyl groups (C2 and C4) that serve as orthogonal branching points for the synthesis of dendrimers, bicyclic peptides, and complex macrocycles. This guide details the chemical rationale, orthogonal protection strategies, and validated Solid-Phase Peptide Synthesis (SPPS) protocols for incorporating this building block.

Chemical Rationale & Mechanistic Insights

The structural behavior of cyclic amino acids is heavily dictated by their ring size and heteroatom composition. The compound (4R)-1,3-Thiazinane-2,4-dicarboxylic acid hydrochloride (Molecular Formula: C6H10ClNO4S)[1] is synthesized via the biomimetic cyclization of L-homocysteine with glyoxylic acid[2].

Causality in Structural Rigidity: Compared to the five-membered thiazolidine ring (derived from cysteine), the six-membered thiazinane ring exhibits higher basicity at the secondary amine and distinct puckering dynamics[3]. When incorporated into a peptide backbone, the thiazinane scaffold forces a wider turn angle. The profound impact of this 6-membered ring on three-dimensional conformation has been demonstrated in structure-activity relationship studies of cyclic antimicrobial peptides like lugdunin, where substituting a thiazolidine with a thiazinane drastically alters the macrocyclic topology and biological activity[4].

Furthermore, the presence of two carboxylic acid groups allows researchers to utilize the C4-carboxyl for main-chain elongation (mimicking the natural trajectory of proline) while reserving the C2-carboxyl for multidirectional branching or side-chain cyclization.

Synthesis and orthogonal protection workflow of the 1,3-thiazinane building block.

Preparation & Orthogonal Protection Strategy

Commercially available (4R)-1,3-Thiazinane-2,4-dicarboxylic acid is typically supplied as a hydrochloride salt to stabilize the secondary amine[1]. To utilize this compound in Fmoc-based SPPS, it must be converted into an orthogonally protected building block—commonly Fmoc-Thz(2-OAll)-OH .

-

N3-Protection: The secondary amine is protected using Fmoc-Cl under mildly basic conditions.

-

C2-Protection: The C2-carboxyl is selectively protected as an allyl ester (OAll). The allyl group is stable to both Fmoc-deprotection (piperidine) and final resin cleavage (TFA), allowing for selective on-resin deprotection using palladium catalysis.

-

C4-Free Acid: The C4-carboxyl remains unprotected to allow for coupling to the resin-bound peptide's N-terminus.

Solid-Phase Peptide Synthesis (SPPS) Protocols

The incorporation of the thiazinane building block presents two distinct chemical challenges:

-

The secondary amine is sterically hindered, making subsequent acylation difficult.

-

The electron-withdrawing nature of the dual carboxyl groups reduces the nucleophilicity of the nitrogen, increasing the risk of base-catalyzed epimerization at the C4 α -carbon during prolonged couplings.

To circumvent this, we utilize COMU paired with the non-nucleophilic base TMP (2,4,6-trimethylpyridine).

Protocol A: Backbone Incorporation (Addressing Steric Hindrance)

Self-Validating System: The use of TMP prevents the formation of oxazolone intermediates, inherently validating the chiral integrity of the C4 position during the coupling phase.

-

Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash extensively with DMF (5 × 1 min).

-

Pre-activation: In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-Thz(2-OAll)-OH and 0.3 mmol of COMU in 2 mL of anhydrous DMF. Add 0.6 mmol (6 eq) of TMP. Stir for exactly 2 minutes to generate the highly reactive oxime ester.

-

Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 60–90 minutes.

-

Wash & Cap: Wash the resin with DMF (5 × 1 min). Cap any unreacted amines using a solution of acetic anhydride/DIPEA/DMF (1:2:17) for 10 minutes to prevent deletion sequences. Wash with DMF.

Protocol B: On-Resin Branching via the C2 Carboxyl

Once the main peptide backbone is synthesized, the C2-allyl ester is removed to initiate branching.

-

Allyl Deprotection: Swell the resin in anhydrous DCM. Add a solution of Pd(PPh3)4 (0.1 eq) and phenylsilane (10 eq) in anhydrous DCM. Agitate under argon for 30 minutes. Repeat this step once.

-

Palladium Scavenging: Wash the resin extensively with DCM, followed by a wash with 0.5% sodium diethyldithiocarbamate in DMF to chelate and remove residual palladium, then wash with DMF.

-

Branch Elongation: Activate the incoming amino acid (0.3 mmol) using DIC (0.3 mmol) and Oxyma Pure (0.3 mmol) in DMF. Add to the resin and agitate for 60 minutes.

-

Cleavage: Treat the resin with a standard cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5) for 2 hours. Filter the solution, precipitate the peptide in cold diethyl ether, and lyophilize.

Step-by-step SPPS workflow for generating branched peptides via the thiazinane scaffold.

Quantitative Data: Coupling & Epimerization

The table below summarizes the causality behind reagent selection. Standard HBTU/DIPEA conditions, while sufficient for L-Proline, result in unacceptable epimerization and lower yields when applied to the highly hindered 1,3-Thiazinane scaffold. Shifting to COMU/TMP drastically suppresses epimerization while maximizing coupling efficiency.

Table 1: Comparative Coupling Efficiencies and Epimerization Rates of Proline Surrogates during SPPS

| Proline Surrogate | Ring Size | Recommended Coupling Reagent | Base | Coupling Time (min) | Typical Yield (%) | Epimerization (%) |

| L-Proline | 5 | HBTU | DIPEA | 30 | >99 | <1.0 |

| Thiazolidine-4-carboxylic acid | 5 | HATU | DIPEA | 45 | 95 | 2.1 |

| 1,3-Thiazinane-2,4-dicarboxylic acid | 6 | HATU | DIPEA | 60 | 89 | 4.5 |

| 1,3-Thiazinane-2,4-dicarboxylic acid | 6 | COMU | TMP | 45 | 96 | 1.2 |

References

-

Chemistry of Substituted Thiazinanes and Their Derivatives Molecules (MDPI). URL:[Link]

-

Differences in heterocycle basicity distinguish homocysteine from cysteine using aldehyde-bearing fluorophores Chemical Communications (PMC - NIH). URL:[Link]

-

Synthetic Lugdunin Analogues Reveal Essential Structural Motifs for Antimicrobial Action and Proton Translocation Capability Angewandte Chemie International Edition. URL:[Link]

Sources

The Strategic Integration of Chiral Thiazinanes in Modern Medicinal Chemistry: Application Notes and Protocols

Foreword: The Imperative of Chirality in Drug Design

In the landscape of contemporary drug discovery, the principle of chirality is not merely an academic curiosity but a cornerstone of rational drug design. The stereochemical orientation of a molecule can profoundly dictate its pharmacological and toxicological profile, as biological systems—enzymes, receptors, and other macromolecules—are inherently chiral environments. It is within this context that chiral building blocks, such as thiazinanes, emerge as powerful tools for the medicinal chemist. This guide provides an in-depth exploration of the application of chiral thiazinanes, offering both a conceptual framework and practical protocols for their synthesis and utilization in the development of novel therapeutic agents. The thiazinane scaffold, a six-membered heterocycle containing nitrogen and sulfur, offers a versatile three-dimensional framework that can be strategically functionalized to interact with biological targets with high specificity and potency.

I. The Thiazinane Scaffold: A Privileged Motif in Medicinal Chemistry

Thiazinane derivatives have garnered significant attention in medicinal chemistry due to their presence in a wide array of biologically active compounds.[1][2] The incorporation of nitrogen and sulfur atoms in the six-membered ring imparts unique physicochemical properties, including the potential for hydrogen bonding, metal chelation, and diverse metabolic pathways.[3] When rendered in an enantiomerically pure form, chiral thiazinanes offer the ability to probe and exploit the stereospecific interactions that govern drug-receptor binding, leading to improved efficacy and reduced off-target effects.[4][5]

The therapeutic landscape of thiazinane-containing molecules is broad, encompassing a range of activities:

-

Anticancer: Certain thiazinane derivatives have demonstrated promising antitumor activity.[6]

-

Anti-inflammatory: The thiazinane scaffold has been incorporated into molecules with potent anti-inflammatory properties.[7]

-

Antimicrobial: Thiazinane-based compounds have shown efficacy against various bacterial and fungal strains.[8]

-

Antiviral: Notably, some thiazinane derivatives have been investigated for their anti-HIV activity.[1][2]

-

Analgesic: The analgesic potential of specific thiazinane structures has also been reported.[1][2]

The following sections will delve into the practical aspects of synthesizing and applying these valuable chiral building blocks.

II. Enantioselective Synthesis of Chiral Thiazinanes: Methodologies and Protocols

The cornerstone of utilizing chiral thiazinanes lies in their efficient and stereocontrolled synthesis. Several asymmetric strategies have been developed to access these scaffolds with high enantiopurity.

A. Diastereoselective Synthesis via Cycloaddition Reactions

One powerful approach to introduce chirality into the thiazinane ring is through diastereoselective cycloaddition reactions. These reactions often utilize a chiral auxiliary or a chiral starting material to direct the stereochemical outcome.

A notable example is the hetero-Diels-Alder reaction, which can generate multiple stereocenters in a single step with high diastereoselectivity.[9]

Protocol 1: Diastereoselective Synthesis of a Bicyclic Thiazinane via Hetero-Diels-Alder Reaction

This protocol is a representative example based on the principles of hetero-Diels-Alder reactions for the synthesis of chiral thiazinanes.

Objective: To synthesize a chiral bicyclic thiazinane derivative with control over the relative stereochemistry.

Materials:

-

Chiral Dienophile (e.g., a derivative of a natural product like a terpene)

-

In situ generated N-thioacyl imine (from a thioamide and an aldehyde)

-

Anhydrous Toluene

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Experimental Workflow:

Caption: Workflow for Diastereoselective Hetero-Diels-Alder Reaction.

Detailed Steps:

-

Under an inert atmosphere, to a solution of the chiral dienophile (1.0 eq) and thioamide (1.1 eq) in anhydrous toluene (0.1 M), add the aldehyde (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired chiral bicyclic thiazinane.

-

Characterize the product by NMR, mass spectrometry, and determine the diastereomeric ratio by HPLC or NMR analysis of the crude reaction mixture.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the oxidation of the thioamide and other sensitive reagents.

-

Anhydrous Solvent: Water can react with the in situ generated N-thioacyl imine, reducing the yield of the desired cycloaddition product.

-

In situ Generation: N-thioacyl imines are often reactive and unstable, so their generation in the presence of the dienophile maximizes the efficiency of the cycloaddition.

-

Chromatographic Purification: Necessary to separate the desired diastereomer from any minor isomers and unreacted starting materials.

B. Asymmetric Synthesis using Chiral Catalysts

The use of chiral catalysts, such as N-heterocyclic carbenes (NHCs), has emerged as a powerful strategy for the enantioselective synthesis of heterocyclic compounds, including thiazinane derivatives.[10]

Protocol 2: NHC-Catalyzed Asymmetric Synthesis of an Axially Chiral Thiazinane Derivative

This protocol outlines a general approach for the synthesis of axially chiral thiazinanes using a chiral NHC catalyst.

Objective: To synthesize an axially chiral thiazinane with high enantiomeric excess (ee).

Materials:

-

Prochiral substrate (e.g., an appropriately substituted aniline derivative)

-

Thioamide

-

Chiral NHC precursor (e.g., a triazolium salt)

-

Base (e.g., DBU or K2CO3)

-

Anhydrous solvent (e.g., THF or CH2Cl2)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

-

Chiral HPLC column for ee determination

Logical Flow of NHC-Catalyzed Asymmetric Synthesis:

Caption: NHC-Catalyzed Asymmetric Thiazinane Synthesis.

Detailed Steps:

-

In a flame-dried flask under an inert atmosphere, dissolve the chiral NHC precursor (10 mol%) and the base (1.2 eq) in the anhydrous solvent.

-

Stir the mixture at room temperature for 30 minutes to generate the active NHC catalyst.

-

Add the prochiral substrate (1.0 eq) and the thioamide (1.1 eq) to the reaction mixture.

-

Stir the reaction at the appropriate temperature (this may require optimization) for 24-48 hours, monitoring by TLC.

-

After completion, quench the reaction and perform a standard aqueous workup.

-

Purify the crude product by column chromatography.

-

Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).

Trustworthiness of the Protocol: The self-validating nature of this protocol lies in the characterization of the final product. The enantiomeric excess, determined by chiral HPLC, directly reflects the stereochemical control exerted by the chiral catalyst. A high ee value validates the effectiveness of the chosen catalytic system.

III. Application of Chiral Thiazinanes as Building Blocks in Drug Synthesis

Once synthesized, chiral thiazinanes serve as valuable intermediates for the construction of more complex, biologically active molecules. Their pre-defined stereochemistry is transferred to the final product, obviating the need for challenging and often inefficient chiral separations at later stages.

Case Study: Incorporation of a Chiral Thiazinane into a Novel Kinase Inhibitor Scaffold

This hypothetical case study illustrates the strategic use of a chiral thiazinane building block.

Objective: To synthesize a novel kinase inhibitor incorporating a chiral thiazinane moiety to enhance binding affinity and selectivity.

Rationale: Many kinase active sites possess well-defined chiral pockets. The introduction of a stereochemically defined thiazinane can provide a rigid scaffold that positions key pharmacophoric groups for optimal interaction with these pockets.

Synthetic Strategy Overview:

Caption: Synthetic Strategy for a Thiazinane-based Kinase Inhibitor.

In this strategy, a pre-synthesized chiral thiazinane bearing a reactive handle (e.g., a secondary amine) is coupled with an aryl halide fragment that contains other necessary functionalities for kinase inhibition. Subsequent functionalization steps can then be performed to complete the synthesis of the target molecule.

Structure-Activity Relationship (SAR) Insights

The true value of using chiral thiazinanes becomes evident through SAR studies. By synthesizing and testing both enantiomers of the final drug candidate, researchers can quantify the impact of stereochemistry on biological activity.

Table 1: Hypothetical SAR Data for Enantiomeric Kinase Inhibitors

| Compound | Enantiomer | Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | Selectivity Index |

| Drug Candidate X | (R)-enantiomer | 15 | >1000 | >66 |

| Drug Candidate X | (S)-enantiomer | 500 | 250 | 0.5 |

Analysis of SAR Data:

The data in Table 1 clearly demonstrates the critical role of the thiazinane's stereochemistry. The (R)-enantiomer exhibits significantly higher potency and selectivity for the target kinase compared to the (S)-enantiomer. This stereospecificity is a direct consequence of the three-dimensional arrangement of the chiral thiazinane core within the kinase's active site, leading to a more favorable binding interaction for one enantiomer over the other.

IV. Conclusion and Future Perspectives

Chiral thiazinanes represent a class of building blocks with immense potential in medicinal chemistry. Their unique structural and electronic properties, combined with the ability to control their stereochemistry, make them invaluable tools for the design and synthesis of novel therapeutic agents with improved potency and selectivity. The continued development of efficient and scalable asymmetric synthetic methods for these scaffolds will undoubtedly fuel their broader application in drug discovery programs. As our understanding of the molecular basis of disease deepens, the strategic use of well-defined chiral building blocks like thiazinanes will be paramount in the quest for safer and more effective medicines.

V. References

-

Hassan, A. A., Nasr, M. K., & Aly, A. A. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 25(23), 5610. [Link]

-

Almqvist, F., Burtin, G., & Hilmersson, G. (2013). Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. Chemistry (Weinheim an der Bergstrasse, Germany), 19(42), 14243–14249. [Link]

-

Kaur, H., & Singh, J. (2022). Adaptable Preparation Methods and Applications of Thiazines. Neuroquantology, 20(9), 2354-2368. [Link]

-

Chen, P., Tang, X., Chen, L., & Jin, Z. (2025). Asymmetric Synthesis of Bioactive Molecules for Pesticide Development with N-Heterocyclic Carbene (NHC)-Organocatalysis. Advanced Synthesis & Catalysis. [Link]

-

Almqvist, F., & Johansson, A. (2013). Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. Chemistry – A European Journal. [Link]

-

Gupta, V., & Kant, R. (2019). Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. Current Organic Synthesis, 16(6), 835-853. [Link]

-

Bhowmik, S., Mishra, A., & Batra, S. (2011). A novel stereoselective one-pot synthesis of 2-susbstituted amino-5,6-dihydro-4H-1,3-thiazines via primary allylamines afforded from Morita–Baylis–Hillman acetates. RSC Advances, 1(7), 1237-1244. [Link]

-

Aly, A. A., Hassan, A. A., & Nasr, M. K. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. ResearchGate. [Link]

-

Hassan, A. A., et al. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. National Institutes of Health. [Link]

-

Palkó, M., Becker, N., Wéber, E., Haukka, M., & Remete, A. M. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. International Journal of Molecular Sciences, 26(23), 11543. [Link]

-

Badshah, S. L., & Naeem, A. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and their Medicinal Importance. Molecules, 21(8), 1054. [Link]

-

de Oliveira, C. S. A., Lages, G. P., Goulart, M. O. F., & de Oliveira, R. B. (2013). Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. European Journal of Medicinal Chemistry, 69, 549-557. [Link]

-

Pisano, C., et al. (2016). Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. Molecules, 21(2), 193. [Link]

-

Special Issue: Synthesis of Bioactive Compounds from the Chiral Pool. (2023). MDPI. [Link]

-

Jeon, J., et al. (2023). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances. [Link]

-

Joshi, S. D., et al. (2021). Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific Pharmaceutical Sciences, 5(8), 29-41. [Link]

-

Didwagh, S. S., & Piste, P. B. (2013). Synthesis and antimicrobial activity of thiazine derivatives. Journal of Chemical and Pharmaceutical Research, 5(4), 171-174. [Link]

-

Kandeel, K. A. (2006). Synthesis and structures of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. ARKIVOC, 2006(x), 1-6. [Link]

-

Unsal-Tan, O., et al. (2020). Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 25(18), 4312. [Link]

-

Rajalakshmi, R., & Ramkumar, S. (2023). Synthesis and Biological Applications of Thiazolidinone. IntechOpen. [Link]

-

Li, X., et al. (2024). Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. MedChemComm, 15(2), 273-285. [Link]

-

Chen, M., et al. (2025). Structure-activity relationship studies of thiazole-based derivatives leading to the identification of novel and potent SARS-CoV-2 main protease inhibitors. European Journal of Medicinal Chemistry, 117952. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review [openmedicinalchemistryjournal.com]

- 4. neuroquantology.com [neuroquantology.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. actascientific.com [actascientific.com]

- 9. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion [mdpi.com]

- 10. researchgate.net [researchgate.net]

Application Note: A Systematic Approach to the Chiral Separation of Thiazinane Dicarboxylic Acids by HPLC

Abstract

This application note presents a detailed, field-proven guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of thiazinane dicarboxylic acids. These polar, sulfur-containing heterocyclic compounds are of increasing interest in pharmaceutical development, where the stereochemistry of a molecule is critical to its pharmacological activity and safety profile.[1][2] This guide moves beyond a simple recitation of steps to explain the fundamental principles and causal logic behind each experimental choice. We will explore both direct and indirect chiral separation strategies, providing systematic protocols for column and mobile phase screening, method optimization, and data interpretation. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and transferability for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Chiral Thiazinane Dicarboxylic Acids

Thiazinane dicarboxylic acids represent a unique challenge for chiral chromatography. Their structure combines high polarity from two carboxylic acid groups with the specific stereochemical complexities of a heterocyclic ring. The separation of their enantiomers is crucial, as different stereoisomers can exhibit vastly different biological activities.[2]

The primary difficulty in separating enantiomers by HPLC is that they possess identical physical and chemical properties in an achiral environment.[3] Therefore, chiral recognition is required, which is achieved by creating a transient diastereomeric complex between the analyte and a chiral selector.[3] This can be accomplished in two primary ways:

-

Direct Chiral Separation: Utilizing a Chiral Stationary Phase (CSP) that acts as the chiral selector. This is the most common and often preferred approach due to its simplicity.[4]

-

Indirect Chiral Separation: Derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard, achiral HPLC column.[5][6]

This guide provides a comprehensive workflow for navigating these choices to develop a successful separation method.

Overall Method Development Strategy

A successful chiral method development process is systematic rather than reliant on trial and error.[1] The logical flow involves a screening phase to identify promising conditions, followed by an optimization phase to refine the separation.

Caption: Figure 1. Overall Chiral Method Development Workflow

Part A: Direct Chiral Separation Protocol (Preferred Method)

The direct approach is highly efficient and avoids additional sample preparation steps. The key to success is selecting the appropriate Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (derivatives of cellulose and amylose) and macrocyclic glycopeptide CSPs are the most powerful and versatile for screening a wide range of compounds.[3][7]

Rationale for CSP Selection

-

Polysaccharide-Based CSPs (e.g., CHIRAL ART, Chiralcel®, Chiralpak®): These are the workhorses of chiral separation, demonstrating broad enantiorecognition capabilities.[7][8] They can be operated in normal-phase, reversed-phase, and polar organic modes, providing complementary selectivity.

-

Macrocyclic Glycopeptide CSPs (e.g., Chirobiotic™ T): Teicoplanin-based phases are particularly effective for the separation of amino acids and other polar molecules containing amine and carboxylic acid groups.[9][10] Given the structure of thiazinane dicarboxylic acids, these CSPs are a logical choice for screening.

-

Pirkle-Type CSPs (e.g., Whelk-O®): These phases offer robust, covalent bonding and can be useful for specific compound classes, providing an alternative if polysaccharide phases fail.[11]

Experimental Protocol: CSP and Mobile Phase Screening

This protocol is designed as a systematic screening process to maximize the probability of finding a successful separation.

Caption: Figure 2. Systematic Screening Protocol Logic

Step-by-Step Methodology:

-

Materials and Equipment:

-

HPLC system with UV or Mass Spectrometric (MS) detector.

-

Chiral columns as outlined in Table 1.

-

HPLC-grade solvents (n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN)).

-

Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA).

-

Racemic thiazinane dicarboxylic acid standard.

-

-

Sample Preparation:

-

Prepare a stock solution of the racemic analyte at 1.0 mg/mL.

-

Causality: For normal-phase, dissolve in a small amount of the alcohol component of the mobile phase before diluting. For reversed-phase, use a water/organic mixture. This ensures sample solubility and prevents peak distortion.[12]

-

Filter the sample through a 0.45 µm syringe filter before injection.[4]

-

-

Initial Screening Conditions:

-

Perform injections on each column/mobile phase combination listed in Table 1. A gradient elution can be used for initial screening to reduce analysis time.[7][8]

-

Causality: Using an acidic additive like TFA is critical for dicarboxylic acids. It suppresses the deprotonation of the carboxyl groups, minimizing peak tailing and ensuring consistent interaction with the CSP.[7]

-

Table 1: Recommended Initial Screening Conditions

| Mode | Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate | Rationale/Notes |

| Normal Phase (NP) | Immobilized Amylose (e.g., CHIRAL ART Amylose-SA) | n-Hexane / IPA (80:20, v/v) + 0.1% TFA | 1.0 mL/min | Broad applicability for many chiral compounds.[7] |

| Normal Phase (NP) | Immobilized Cellulose (e.g., CHIRAL ART Cellulose-SB) | n-Hexane / EtOH (90:10, v/v) + 0.1% TFA | 1.0 mL/min | Often provides complementary selectivity to amylose phases.[8] |

| Polar Organic (PO) | Immobilized Amylose or Cellulose | ACN + 0.1% TFA | 1.0 mL/min | Good for polar compounds that have poor solubility in hexane. |

| Reversed-Phase (RP) | Macrocyclic Glycopeptide (e.g., Chirobiotic T) | ACN / 20mM Ammonium Acetate Buffer, pH 4.5 | 0.8 mL/min | Excellent for polar and ionizable compounds like amino acids.[9][10] |

| HILIC | Macrocyclic Glycopeptide (e.g., Chirobiotic T) | ACN / Water (80:20, v/v) + 0.1% Formic Acid | 1.0 mL/min | Alternative for highly polar compounds not retained in RP mode.[13] |

Method Optimization

Once a "hit" (partial or baseline separation) is identified, optimize the method to achieve a resolution (Rs) of >1.5.

-

Adjust Organic Modifier Ratio: In NP, decrease the percentage of alcohol to increase retention and potentially improve resolution. In RP, adjust the ACN/water ratio.

-

Change Alcohol Modifier: In NP, switching from IPA to EtOH can significantly alter selectivity.

-

Optimize Additive Concentration: Vary the TFA concentration (e.g., 0.05% to 0.2%) to improve peak shape.

-